molecular formula C20H17Cl3N2O2 B14905622 2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

Cat. No.: B14905622
M. Wt: 423.7 g/mol
InChI Key: NLXIUIXMDLDORS-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a trichloroethyl group, and a naphthylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trichloro-1-(1-naphthylamino)ethanol. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.

    Substitution: The naphthylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzoic acid.

    Reduction: Formation of 2-methoxy-N-[2,2-dichloro-1-(1-naphthylamino)ethyl]benzamide.

    Substitution: Formation of derivatives with different substituents on the naphthylamino group.

Scientific Research Applications

2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trichloroethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-[2,2,2-trichloro-1-(3-naphthylamino)ethyl]benzamide
  • 2-Methoxy-N-[2,2,2-trichloro-1-(4-chloro-phenyl)thioureido]ethylbenzamide
  • 4-Methoxy-N-[2,2,2-trichloro-1-phenylamino-ethyl]benzamide

Uniqueness

2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide is unique due to the presence of the 1-naphthylamino group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H17Cl3N2O2

Molecular Weight

423.7 g/mol

IUPAC Name

2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

InChI

InChI=1S/C20H17Cl3N2O2/c1-27-17-12-5-4-10-15(17)18(26)25-19(20(21,22)23)24-16-11-6-8-13-7-2-3-9-14(13)16/h2-12,19,24H,1H3,(H,25,26)

InChI Key

NLXIUIXMDLDORS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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